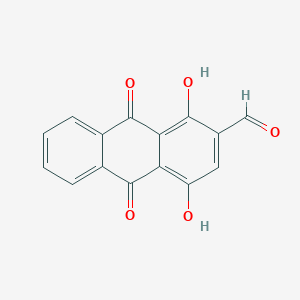![molecular formula C16H17O4- B14624890 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate CAS No. 56007-93-3](/img/structure/B14624890.png)
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is an organic compound with a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction between a carboxylic acid and an alcohol. The compound’s structure includes a benzoate group and an oct-1-yn-4-yl group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and oct-1-yn-4-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Amides or other ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the electronic and steric properties of the ester and alkyne groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl benzoate: Similar structure but with a propargyl group instead of an oct-1-yn-4-yl group.
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate: Contains a hexyloxy group and an octan-2-yl group.
Uniqueness
2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate is unique due to the presence of the oct-1-yn-4-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in organic synthesis and various applications where specific reactivity and properties are required.
Eigenschaften
CAS-Nummer |
56007-93-3 |
|---|---|
Molekularformel |
C16H17O4- |
Molekulargewicht |
273.30 g/mol |
IUPAC-Name |
2-oct-1-yn-4-yloxycarbonylbenzoate |
InChI |
InChI=1S/C16H18O4/c1-3-5-9-12(8-4-2)20-16(19)14-11-7-6-10-13(14)15(17)18/h2,6-7,10-12H,3,5,8-9H2,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
BMCWHCYYKOEXDV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC#C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


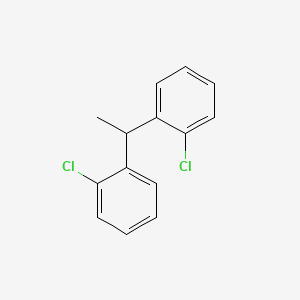
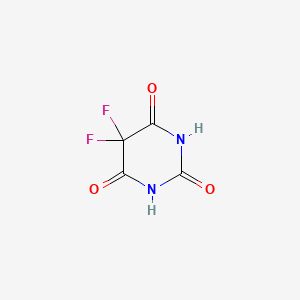

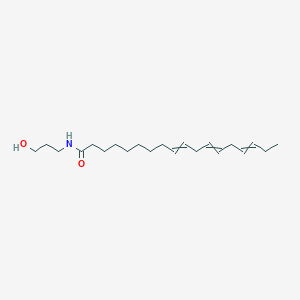
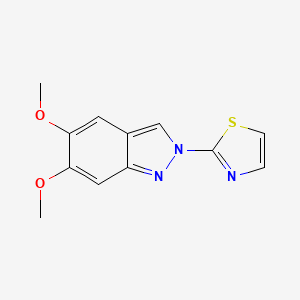
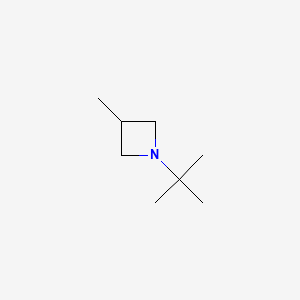
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
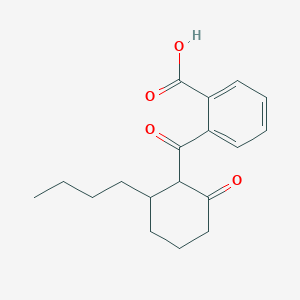
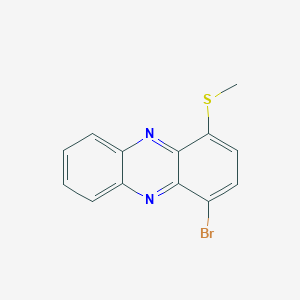
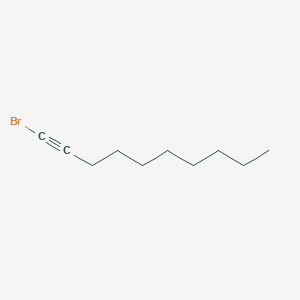
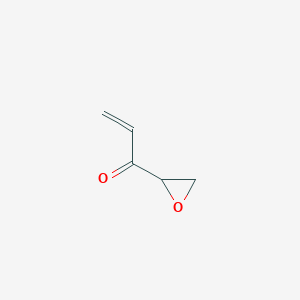
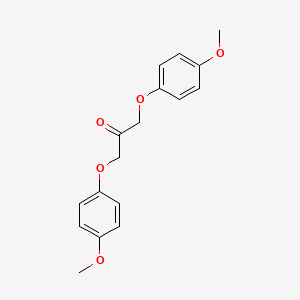
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
